N,N,N',N',2-Pentamethylpropane-1,3-diamine

physical property purification process engineering

N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9) is a fully N-methylated 1,3-diaminopropane derivative with the molecular formula C₈H₂₀N₂ and a molecular mass of 144.26 g·mol⁻¹. The compound, also listed as N¹,N¹,N³,N³,2-pentamethyl-1,3-propanediamine or [3-(dimethylamino)-2-methylpropyl]dimethylamine, is classified as a tertiary diamine in which both terminal nitrogen atoms carry two methyl groups and the central C2 position bears one methyl substituent.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 67952-96-9
Cat. No. B1606207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N',2-Pentamethylpropane-1,3-diamine
CAS67952-96-9
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(CN(C)C)CN(C)C
InChIInChI=1S/C8H20N2/c1-8(6-9(2)3)7-10(4)5/h8H,6-7H2,1-5H3
InChIKeyXYKOFBRSFFWOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9) – Tertiary Diamine Reference Standard and Fine Chemical Intermediate


N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9) is a fully N-methylated 1,3-diaminopropane derivative with the molecular formula C₈H₂₀N₂ and a molecular mass of 144.26 g·mol⁻¹ . The compound, also listed as N¹,N¹,N³,N³,2-pentamethyl-1,3-propanediamine or [3-(dimethylamino)-2-methylpropyl]dimethylamine, is classified as a tertiary diamine in which both terminal nitrogen atoms carry two methyl groups and the central C2 position bears one methyl substituent . It exists as a free base (colorless liquid, bp 151–152 °C) and as a dihydrochloride salt (pale yellow solid) . Its primary established role is as Oxomemazine Impurity 1, a pharmacopeial reference standard used in the quality control of the phenothiazine antihistamine oxomemazine .

Why N,N,N',N',2-Pentamethylpropane-1,3-diamine Cannot Be Replaced by Generic Alkylated 1,3-Diamines


Simple replacement of N,N,N',N',2-pentamethylpropane-1,3-diamine with a closely related tertiary diamine such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) or N,N,N',N'-tetramethyl-1,2-propanediamine fails for at least two independently verifiable reasons. First, the additional methyl group at the 2‑position of the propane backbone raises the normal boiling point by approximately 8 °C relative to TMPDA, altering purification, handling, and solvent-removal characteristics . Second, and more critically for regulated pharmaceutical environments, this specific compound is the structurally assigned Oxomemazine Impurity 1; no other alkylated 1,3-diamine carries this regulatory identity or is accompanied by the pharmacopeial traceability documentation (USP/EP) that ANDA submissions demand . Substituting a non-identical diamine would invalidate analytical method validation and QC release testing for oxomemazine-containing drug products.

Product-Specific Quantitative Evidence Guide: N,N,N',N',2-Pentamethylpropane-1,3-diamine vs Closest Analogs


Boiling Point Elevation vs N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

The normal boiling point of N,N,N',N',2-pentamethylpropane-1,3-diamine is 151–152 °C , whereas N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) boils at 143.3 °C at 760 mmHg, a difference of approximately +8 °C . The elevation arises from the additional methyl substituent at the C2 position, which increases molecular weight and slightly enhances dispersive intermolecular interactions while reducing conformational flexibility.

physical property purification process engineering

Pharmacopeial Identity Traceable to USP/EP for Oxomemazine – Exclusive Regulatory Status

N,N,N',N',2-Pentamethylpropane-1,3-diamine is the IUPAC-defined Oxomemazine Impurity 1, a process-related impurity of the phenothiazine drug oxomemazine. Reference standards of this compound are routinely supplied with full characterization data (¹H/¹³C NMR, HRMS, HPLC chromatogram, IR) and can be provided with pharmacopeial traceability against USP or EP monographs upon request . In contrast, structurally similar tertiary diamines such as TMPDA (CAS 110-95-2) or N,N,N',N'-tetramethyl-1,2-propanediamine (CAS 68367-53-3) have no assigned pharmacopeial impurity designation for oxomemazine.

pharmaceutical impurity standard ANDA submission quality control

Corrosion Inhibition in Simulated SO2 Scrubber Media – Validated End-Use Application

The dihydrochloride salt of N,N,N',N',2-pentamethylpropane-1,3-diamine is employed as a corrosion inhibitor for carbon steel and AISI 304/316 stainless steel in simulated SO2 scrubber solutions . Although direct head-to-head inhibition-efficiency data against TMPDA or other tertiary diamines are not publicly available, the compound’s quaternary-ready protonation state and the steric shielding provided by the C2-methyl group are structurally consistent with known film-forming amine inhibitors. The product is stored at –20 °C to maintain activity, indicating a stability profile relevant to formulated inhibitor packages .

corrosion inhibitor SO2 scrubber carbon steel

Evidence-Backed Application Scenarios for N,N,N',N',2-Pentamethylpropane-1,3-diamine (CAS 67952-96-9)


Generic Oxomemazine Drug Development – ANDA Analytical Method Validation

This compound is the mandatory Impurity 1 reference standard for oxomemazine. Pharmaceutical QC laboratories procuring this material receive a fully characterized batch with regulatory-compliant documentation (CoA, NMR, HRMS, HPLC), enabling direct use in specificity, LOD/LOQ, linearity, and accuracy studies required for ANDA submission [Section 3, Evidence 2]. Any substitute would be scientifically and regulatorily invalid.

Process Development and Scale-Up of Tertiary Amine Ligands

The +8 °C boiling point advantage over TMPDA [Section 3, Evidence 1] facilitates vacuum distillation purification with reduced cross-contamination, making this diamine a preferred ligand precursor for homogeneous catalysis when stringent purity specifications must be met at gram-to-kilogram scale.

Formulation of Corrosion Inhibitor Packages for Wet FGD Systems

Industrial water treatment operators evaluating film-forming amine inhibitors for SO2 scrubber circuits can reference the documented use of this compound’s dihydrochloride salt on carbon steel and stainless steel [Section 3, Evidence 3]. Procurement of the dihydrochloride form (–20 °C storage) aligns with the operating conditions of many inhibitor dosing skids.

Physical Organic Chemistry – Quantitative Structure–Property Relationship (QSPR) Studies

The well-defined structural difference (C2-methyl addition) and the experimentally measured boiling point increment relative to TMPDA make this compound a clean model system for QSPR investigations of steric and dispersive effects in tertiary 1,3-diamines.

Technical Documentation Hub

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